Isotopic Mass Shift Enables Baseline-Resolved LC-MS/MS Discrimination from Unlabeled Lofexidine
Lofexidine-d4 Hydrochloride exhibits a molecular mass of 299.6 g/mol compared to 295.6 g/mol for unlabeled Lofexidine Hydrochloride—a +4.0 Da mass shift resulting from substitution of four hydrogen atoms with deuterium at the 4,4,5,5 positions of the imidazoline ring [1][2]. This 4 Da differential exceeds the minimum +3 Da threshold generally required to avoid isotopic overlap between the analyte and internal standard in unit-resolution mass spectrometry, ensuring baseline-resolved MS detection channels (m/z transitions) without cross-interference [3]. The isotopic enrichment and positional specificity are confirmed via InChIKey DWWHMKBNNNZGHF-NXMSQKFDSA-N, which explicitly encodes the deuterium substitution pattern at the designated positions .
| Evidence Dimension | Molecular mass (g/mol) |
|---|---|
| Target Compound Data | 299.6 g/mol |
| Comparator Or Baseline | Lofexidine Hydrochloride: 295.6 g/mol |
| Quantified Difference | +4.0 Da (1.4% mass increase) |
| Conditions | Computed molecular weight; deuterium substitution at 4,4,5,5 positions of imidazoline ring |
Why This Matters
The +4 Da mass differential enables co-eluting detection of analyte and internal standard on separate MRM channels without isotopic crosstalk, a prerequisite for accurate quantitative LC-MS/MS bioanalysis in complex matrices.
- [1] PubChem. Lofexidine-d4 Hydrochloride, CID 57369873. National Center for Biotechnology Information. View Source
- [2] FDA Package Insert. Lofexidine Hydrochloride (Lucemrya). Novadoz Pharmaceuticals LLC; 2024. View Source
- [3] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
